molecular formula C13H21NO4 B2846189 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 1488990-06-2

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B2846189
CAS No.: 1488990-06-2
M. Wt: 255.314
InChI Key: RRRWAYWNXBSUFV-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: The compound can be synthesized on an industrial scale using similar methods, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different derivatives depending on the substituents involved.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRWAYWNXBSUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It can be used in the study of biological systems, particularly in the context of enzyme inhibition and protein modification. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The Boc group, for example, is used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octane derivatives: Other derivatives of bicyclo[2.2.2]octane with different functional groups.

  • tert-Butyloxycarbonyl-protected amines: Other amines protected with the Boc group.

Uniqueness: The specific structure and functional groups of 2-(tert-Butoxycarbonyl)-2-azabicyclo[222]octane-3-carboxylic acid make it unique compared to other similar compounds

Biological Activity

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (commonly referred to as Boc-azabicyclo) is a bicyclic compound featuring a nitrogen atom within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula for Boc-azabicyclo is C13H21NO4C_{13}H_{21}NO_{4} with a molecular weight of 255.31 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is significant for controlling the reactivity of the amine functional group during synthesis and biological interactions.

Boc-azabicyclo compounds are often studied for their interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding, influencing the binding affinity and selectivity towards specific targets.

Antibacterial Activity

Recent studies have indicated that derivatives of Boc-azabicyclo exhibit promising antibacterial properties. For instance, modifications to the bicyclic structure have been shown to enhance activity against resistant strains of bacteria by inhibiting key enzymes involved in bacterial cell wall synthesis.

Compound Target Activity
Boc-azabicyclo derivative 1Penicillin-binding proteins (PBPs)Inhibition of bacterial growth
Boc-azabicyclo derivative 2β-lactamasesRestoration of carbapenem activity

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of various Boc-azabicyclo derivatives against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The results demonstrated that certain derivatives significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that the presence and positioning of functional groups on the azabicyclo framework play a critical role in determining biological activity. For example, compounds with hydroxyl substitutions showed enhanced antimicrobial properties compared to their unsubstituted counterparts.

Synthesis and Modifications

The synthesis of Boc-azabicyclo compounds typically involves multi-step organic reactions, where the Boc group serves as a protective moiety during various transformations. This allows for selective functionalization while preserving the integrity of the bicyclic structure.

Synthetic Pathway Overview

  • Formation of Bicyclic Framework : Initial cyclization reactions create the azabicyclo structure.
  • Boc Protection : Introduction of the tert-butoxycarbonyl group to protect amine functionalities.
  • Functional Group Modifications : Subsequent reactions introduce various substituents that enhance biological activity.

Q & A

Basic: What are the common synthetic routes for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step pathways starting from bicyclic precursors. Key steps include:

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine moiety, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Ring Formation: Cyclization via intramolecular reactions, such as Diels-Alder or [2+2] cycloadditions, to establish the bicyclo[2.2.2]octane framework .
  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates using aqueous acids (e.g., HCl) or bases (e.g., NaOH) to yield the carboxylic acid group .
    Purification often employs column chromatography or recrystallization, with yields ranging from 40–70% depending on stereochemical control .

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify proton environments and carbon types (e.g., Boc carbonyl at ~165 ppm, bicyclic CH₂ groups at 1.5–2.5 ppm) .
  • X-ray Crystallography: Resolves absolute stereochemistry and confirms bicyclic geometry .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₃H₂₁NO₄⁺ at m/z 269.29) .

Advanced: How can synthetic routes be optimized for improved stereochemical purity and yield?

Answer:
Optimization strategies include:

  • Catalyst Screening: Chiral catalysts (e.g., Jacobsen’s thiourea) enhance enantioselectivity in cyclization steps .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve Boc group stability, while low temperatures (−20°C) minimize racemization .

Advanced: What methodologies resolve contradictions in reported stereochemical outcomes?

Answer:
Discrepancies arise from varying reaction conditions or purification methods. Resolution techniques include:

  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • Dynamic Kinetic Resolution (DKR): Employs enzymes (e.g., lipases) to favor a single stereoisomer during hydrolysis .
  • Computational Modeling: DFT calculations predict transition states to guide reaction optimization .

Methodological: What analytical techniques ensure purity and functional group integrity?

Answer:

  • HPLC-PDA: Quantifies purity (>95%) and detects UV-active impurities (λ = 210–254 nm) .
  • FT-IR Spectroscopy: Confirms Boc group presence (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for storage and reaction planning .

Advanced: How to design assays for studying biological interactions of this compound?

Answer:

  • Target Identification: Use molecular docking (AutoDock Vina) to predict binding with enzymes like proteases or kinases .
  • In Vitro Assays: Measure IC₅₀ values via fluorescence-based enzymatic inhibition assays (e.g., trypsin inhibition) .
  • Cell-Based Studies: Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) .

Basic: How does this compound compare to similar bicyclic derivatives in drug discovery?

Answer:
Key distinctions include:

  • Rigidity: The bicyclo[2.2.2]octane core enhances conformational rigidity compared to bicyclo[2.2.1] systems, improving target binding .
  • Functional Groups: The Boc group enables selective deprotection for further derivatization, unlike acetyl-protected analogs .
  • Bioactivity: Fluorinated analogs (e.g., 5,6-difluoro derivatives) show 3–5x higher protease inhibition .

Advanced: What strategies mitigate Boc group instability during reactions?

Answer:

  • Acid Scavengers: Add molecular sieves or 2,6-lutidine to neutralize trace HCl during Boc deprotection .
  • Low-Temperature Deprotection: Use TFA/DCM at 0°C to minimize side reactions .
  • In Situ Protection: Alternate with Fmoc groups in multi-step syntheses to preserve amine integrity .

Methodological: How to address contradictions in reported biological activity data?

Answer:

  • Assay Standardization: Use reference compounds (e.g., leupeptin for protease inhibition) to calibrate activity measurements .
  • Metabolite Profiling: LC-MS identifies degradation products that may skew bioactivity results .
  • Species-Specific Testing: Compare activity across human vs. murine cell lines to validate target relevance .

Advanced: What computational tools predict interaction mechanisms with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulates binding stability over time (e.g., GROMACS) .
  • Free Energy Perturbation (FEP): Quantifies binding affinity changes for structure-activity relationship (SAR) studies .
  • Pharmacophore Modeling (MOE): Identifies critical interaction motifs (e.g., hydrogen bonds with catalytic serine) .

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